3-[5(n)-3H]Indolylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5(n)-3H]Indolylacetic acid, also known as indole-3-acetic acid, is a naturally occurring plant hormone belonging to the auxin class. It is the most well-known auxin and has been extensively studied by plant physiologists. This compound is a derivative of indole, containing a carboxymethyl substituent. It plays a crucial role in regulating various aspects of plant growth and development, such as cell elongation, cell division, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Indole with Glycolic Acid: One method to synthesize 3-[5(n)-3H]Indolylacetic acid involves the reaction of indole with glycolic acid in the presence of a base at 250°C.
Fischer Indole Synthesis: Another method is the Fischer indole synthesis using glutamic acid and phenylhydrazine.
Industrial Production Methods: Industrial production of this compound often involves microbial biosynthesis. Microorganisms such as bacteria and fungi can produce this compound through various biosynthetic pathways, including the indole-3-pyruvate pathway and the tryptophan side chain oxidase pathway .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into indole-3-ethanol.
Substitution: Substitution reactions involving halogens can produce halogenated derivatives of indole-3-acetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-ethanol.
Substitution: Halogenated derivatives of indole-3-acetic acid.
Scientific Research Applications
3-[5(n)-3H]Indolylacetic acid has a wide range of scientific research applications:
Mechanism of Action
3-[5(n)-3H]Indolylacetic acid exerts its effects by entering the plant cell nucleus and binding to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This binding results in the ubiquitination of Aux/IAA proteins, leading to their degradation and subsequent activation of auxin-responsive genes . The molecular targets and pathways involved include the TIR1/AFB receptor complex and the SCF complex .
Comparison with Similar Compounds
Indole-3-butyric acid: Another auxin used in plant growth regulation.
Indole-3-acetonitrile: A compound with similar growth-regulating effects but higher efficacy.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin analog used as a herbicide.
Uniqueness: 3-[5(n)-3H]Indolylacetic acid is unique due to its natural occurrence and fundamental role in plant growth and development. Unlike synthetic analogs, it is produced endogenously in plants and has a broader range of physiological effects .
Properties
CAS No. |
82462-44-0 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
177.19 g/mol |
IUPAC Name |
2-(6-tritio-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i2T |
InChI Key |
SEOVTRFCIGRIMH-FUPOQFPWSA-N |
Isomeric SMILES |
[3H]C1=CC=C2C(=C1)NC=C2CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.